REACTION_CXSMILES
|
[C:1]([Cl:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Cu][C:9]#[N:10].C#N.Cl>[Cu]>[C:1]([Cl:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[C:1]([C:9]#[N:10])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
120.6 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
copper (I) cyanide
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
copper
|
Quantity
|
6.4 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
2-methylglutaric acid dinitrile
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was held under nitrogen at a temperature of 90° to 110° C
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
DISTILLATION
|
Details
|
From the reaction mixture by fractional distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([Cl:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Cu][C:9]#[N:10].C#N.Cl>[Cu]>[C:1]([Cl:7])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[C:1]([C:9]#[N:10])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
120.6 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Name
|
copper (I) cyanide
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
copper
|
Quantity
|
6.4 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
2-methylglutaric acid dinitrile
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
29.7 g
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was held under nitrogen at a temperature of 90° to 110° C
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
DISTILLATION
|
Details
|
From the reaction mixture by fractional distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)(=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 96 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |